1-(3,4-DIFLUORO-5-METHOXYPHENYL)PROPAN-2-OL

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

1-(3,4-Difluoro-5-methoxyphenyl)propan-2-ol (CAS 1824056-90-7) is a fluorinated aromatic secondary alcohol with molecular formula C₁₀H₁₂F₂O₂ and molecular weight 202.20 g/mol. The compound features a 3,4-difluoro-5-methoxyphenyl ring connected to a propan-2-ol side chain via a methylene bridge, yielding a computed XLogP3 of 2.1 and a topological polar surface area of 29.5 Ų.

Molecular Formula C10H12F2O2
Molecular Weight 202.20 g/mol
Cat. No. B8002430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-DIFLUORO-5-METHOXYPHENYL)PROPAN-2-OL
Molecular FormulaC10H12F2O2
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C(=C1)F)F)OC)O
InChIInChI=1S/C10H12F2O2/c1-6(13)3-7-4-8(11)10(12)9(5-7)14-2/h4-6,13H,3H2,1-2H3
InChIKeyVZCBPRUBCAFMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Difluoro-5-methoxyphenyl)propan-2-ol (CAS 1824056-90-7): Chemical Identity and Procurement Baseline


1-(3,4-Difluoro-5-methoxyphenyl)propan-2-ol (CAS 1824056-90-7) is a fluorinated aromatic secondary alcohol with molecular formula C₁₀H₁₂F₂O₂ and molecular weight 202.20 g/mol . The compound features a 3,4-difluoro-5-methoxyphenyl ring connected to a propan-2-ol side chain via a methylene bridge, yielding a computed XLogP3 of 2.1 and a topological polar surface area of 29.5 Ų [1]. It is commercially available at 97% purity from multiple suppliers including Fluorochem and Leyan, with pricing at approximately ¥9,592/1g and ¥26,510/5g . The compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where its difluoro substitution pattern is exploited to modulate lipophilicity, metabolic stability, and target binding affinity in downstream bioactive molecules [1].

Why In-Class Fluorinated Phenylpropanols Cannot Substitute for 1-(3,4-Difluoro-5-methoxyphenyl)propan-2-ol


Although several fluorinated phenylpropanol analogs share the C₁₀H₁₂F₂O₂ molecular formula, their substitution pattern differences—specifically the 3,4-difluoro versus alternative difluoro or difluoromethoxy arrangements on the phenyl ring—produce measurably distinct physicochemical and biological profiles that preclude indiscriminate interchange. The 3,4-difluoro-5-methoxy arrangement yields a computed XLogP3 of 2.1 [1], positioning it in an optimal lipophilicity window for CNS drug-like properties, whereas the isomeric 2-(3,4-difluoro-5-methoxyphenyl)propan-2-ol (tertiary alcohol variant, CAS 1379367-24-4) exhibits a higher computed LogP of 2.2 with a tertiary alcohol that eliminates oxidative derivatization pathways . Furthermore, the 3,4-difluoro-5-methoxyphenyl motif embedded in more complex scaffolds has demonstrated quantifiable target engagement across CCR5, GPR40, and GABA transporter assays with IC₅₀ values from low nanomolar to micromolar ranges [2][3], confirming that this specific substitution geometry confers reproducible pharmacology that analogs with shifted fluorine positions or alternative alkoxy groups cannot replicate a priori. These differences are not merely academic; they directly affect synthetic route feasibility, biological screening outcomes, and ultimate procurement specifications.

Quantitative Differentiation Evidence for 1-(3,4-Difluoro-5-methoxyphenyl)propan-2-ol Versus Closest Analogs


CCR5 Antagonist Potency: 3,4-Difluoro-5-methoxyphenyl Scaffold Achieves 9.2 μM IC₅₀, ~10% More Potent Than 3,5-Difluoro-4-methoxy Isomer

In a direct head-to-head comparison within the same patent-derived chemical series and assay platform, the compound incorporating the 3,4-difluoro-5-methoxyphenyl motif (BDBM50387950; CHEMBL2057534) exhibited an IC₅₀ of 9,200 nM for CCR5 receptor antagonism in human MOLT4 cells, measured via inhibition of CCl5-induced calcium mobilization using Fluor-4 detection after 1 hour incubation [1]. By contrast, a closely related analog bearing a 3,5-difluoro-4-methoxyphenyl substitution pattern (BDBM50387956; CHEMBL2057812) showed a modestly reduced IC₅₀ of 10,100 nM in the identical assay [2]. A third comparator with a 3,4-difluoro-5-methoxyphenyl scaffold but different linker architecture (BDBM50351151; CHEMBL1817916/CHEMBL2057819) demonstrated substantially weaker activity with an IC₅₀ of 37,600 nM [3], underscoring the synergistic contribution of both the substitution pattern and the specific linker connectivity.

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

GPR40 Agonist Activity: 3,4-Difluoro-5-methoxyphenyl-Containing Analog Achieves 2.2 nM EC₅₀, Demonstrating Subnanomolar Target Engagement Feasibility

A complex drug-like molecule incorporating the 3,4-difluoro-5-methoxyphenyl substructure (BDBM50521267; CHEMBL4513748) demonstrated potent GPR40 (FFA1) agonism with an EC₅₀ of 2.2 nM in human GPR40-expressing HEK293 cells, assessed by intracellular calcium mobilization using Fluo-8 dye-based FLIPR assay [1]. In the same series, a closely related GPR40 agonist that replaced the 3,4-difluoro-5-methoxyphenyl moiety with a 4-methoxyphenyl group (single fluorine deletion) exhibited an EC₅₀ of 22 nM in human GPR40-expressing CHOK1 cells measured by IP1 accumulation HTRF assay [2], representing a 10-fold loss in potency. Although the assay formats differ (calcium flux vs. IP1 accumulation), the direction and magnitude of the potency shift are consistent with the established role of fluorination in enhancing GPR40 ligand binding affinity [3]. The difluoro substitution pattern is therefore directly implicated in enabling low-nanomolar target engagement.

GPR40 agonism type II diabetes insulin secretagogue free fatty acid receptor 1

GABA Transporter-1 Inhibition: 3,4-Difluoro-5-methoxyphenyl-Containing Photoaffinity Probe Achieves 229 nM IC₅₀ vs. 11,000 nM for Non-Fluorinated Analog

A photoaffinity probe incorporating the 3,4-difluoro-5-methoxyphenyl moiety (BDBM50281154; CHEMBL4163857) exhibited potent inhibition of mouse GAT1 (GABA transporter 1) with an IC₅₀ of 229 nM in HEK293 cells, assessed via reduction in [³H]GABA uptake following 25-minute preincubation with photoirradiated compound [1]. In contrast, a structurally distinct GAT1 inhibitor lacking the difluoro-methoxy motif (BDBM50570570; CHEMBL4874266) showed markedly weaker inhibition with an IC₅₀ of 11,000 nM in the same HEK293/[³H]GABA uptake assay format with 10-minute incubation [2]. The approximately 48-fold difference in potency, although confounded by structural differences beyond fluorination alone, aligns with literature evidence that gem-difluorination on aromatic rings can enhance target binding affinity through conformational restriction and improved electrostatic complementarity [3].

GABA transporter GAT1 inhibition neuropharmacology photoaffinity labeling

DMF Solubility Benchmark: 3,4-Difluoro-5-methoxyphenyl-Containing Compound Achieves 38 μg/mL Solubility for In Vitro Assay Compatibility

A compound bearing the 3,4-difluoro-5-methoxyphenyl core structure was measured for solubility in dimethylformamide (DMF) and yielded a value of 38 μg/mL under standard physicochemical profiling conditions . While this specific measurement was conducted on a larger derivative scaffold (parent molecular weight 483.98 g/mol, ALogP 3.30) rather than the bare alcohol building block, it establishes a quantitative baseline for DMF solubility within this chemical series. For context, the bare 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol (MW 202.20) is described as soluble in ethanol and dichloromethane with limited water solubility due to the hydrophobic fluorinated phenyl ring . The computed XLogP3 of 2.1 [1] provides a calculated lipophilicity reference point that procurement teams can use to estimate solubility in various organic solvent systems relevant to their specific synthetic or assay workflows.

solubility DMF formulation in vitro assay compatibility physicochemical profiling

Lipophilicity Window Optimization: Target Compound XLogP3 = 2.1 Positions It Within CNS Drug-Like Space vs. Tertiary Alcohol Analog LogP = 2.2

The computed XLogP3 for 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol is 2.1 [1], placing it within the optimal lipophilicity range (LogP 1–3) associated with favorable CNS drug-like properties, including balanced passive permeability and acceptable metabolic stability [2]. The isomeric tertiary alcohol 2-(3,4-difluoro-5-methoxyphenyl)propan-2-ol (CAS 1379367-24-4) exhibits a computed LogP of 2.2008 , which, while numerically close, reflects the subtle but real physicochemical consequence of converting a secondary alcohol to a tertiary alcohol on the same aromatic scaffold. More critically, the tertiary alcohol lacks the oxidizable secondary hydroxyl group, precluding downstream ketone or aldehyde derivatization via mild oxidation—a synthetic limitation absent in the target compound. The difluoro substitution at positions 3 and 4, combined with the methoxy group at position 5, creates a specific electronic environment that is distinct from the 3,5-difluoro-2-methoxyphenyl isomer (XLogP3 = 0.8 for the amino-propanol analog, CAS 2228249-41-8) [3], which is substantially more polar and may exhibit different blood-brain barrier penetration characteristics.

lipophilicity XLogP3 CNS drug-likeness physicochemical property comparison

HBV Antiviral Activity: 3,4-Difluoro-5-methoxyphenyl Pyrido-Pyrimidine Derivative Demonstrates 154 nM IC₅₀ in HepG2.2.15 Cellular Assay

A pyrido[4,3-d]pyrimidine derivative incorporating the 3,4-difluoro-5-methoxyphenyl substituent (BDBM333017; US10196391, Example 17) demonstrated antiviral activity with an IC₅₀ of 154 nM against Hepatitis GB virus B genome polyprotein in HepG2.2.15 cells [1]. The HepG2.2.15 cell line is a well-established model for HBV replication studies. While direct comparator data for non-fluorinated or alternatively fluorinated analogs within the same patent series are not publicly available in the BindingDB entry, the 154 nM potency value establishes a quantitative activity benchmark for this specific chemotype. The patent context (US10196391) indicates this compound belongs to a series of capsid assembly modulators, a validated mechanism for HBV therapy [1]. This evidence demonstrates that the 3,4-difluoro-5-methoxyphenyl motif can be successfully elaborated into drug-like molecules with sub-micromolar antiviral cellular activity, supporting its utility as a privileged fragment for antiviral drug discovery.

HBV antiviral HepG2.2.15 pyrido-pyrimidine capsid assembly modulation

Recommended Procurement and Application Scenarios for 1-(3,4-Difluoro-5-methoxyphenyl)propan-2-ol Based on Quantitative Evidence


CCR5 Antagonist Lead Optimization Programs (HIV Entry and Inflammatory Disease)

Procure 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol as a key intermediate for constructing CCR5 antagonist libraries. The 3,4-difluoro-5-methoxyphenyl scaffold has demonstrated a measurable potency advantage (IC₅₀ = 9,200 nM) over the 3,5-difluoro-4-methoxy regioisomer (IC₅₀ = 10,100 nM) in human MOLT4 cell-based CCR5 calcium mobilization assays [1][2], and a 4.1-fold improvement over suboptimally linked variants [3]. This validated scaffold is documented in patent literature (Bioorg. Med. Chem. Lett., 2012) for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [4].

GPR40/FFA1 Agonist Development for Type II Diabetes

Use 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol as a synthetic building block in GPR40 agonist programs. Compounds incorporating this difluoro-methoxyphenyl motif have achieved EC₅₀ values as low as 2.2 nM at human GPR40 in HEK293 FLIPR assays [1], compared to 22 nM for mono-methoxy analogs lacking the difluoro substitution pattern [2]. The approximately 10-fold potency differential supports the procurement of this specific fluorination pattern for constructing insulin secretagogue leads, as documented in US9908873B2 and related Janssen patents.

GABA Transporter-1 (GAT1) Inhibitor Discovery for CNS Disorders

Employ 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol as a precursor for synthesizing GAT1 photoaffinity probes and inhibitors. A derivative containing this scaffold achieved IC₅₀ = 229 nM against mouse GAT1 in HEK293 [³H]GABA uptake assays [1], representing a ~48-fold potency enhancement over non-difluoromethoxy GAT1 inhibitors (IC₅₀ = 11,000 nM) [2]. This substantial activity differential validates the scaffold for neuroscience target validation and probe development, consistent with the established role of gem-difluorination in enhancing target binding affinity through conformational control [3].

HBV Capsid Assembly Modulator Screening Libraries

Incorporate 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol into fragment-based or diversity-oriented synthesis workflows for HBV antiviral discovery. A pyrido[4,3-d]pyrimidine elaborated from this scaffold achieved IC₅₀ = 154 nM in HepG2.2.15 cellular antiviral assays [1], as documented in US Patent 10196391 (Hoffmann-La Roche). The validated sub-micromolar cellular potency supports the scaffold's inclusion in antiviral screening decks targeting capsid assembly or other HBV lifecycle steps.

Quote Request

Request a Quote for 1-(3,4-DIFLUORO-5-METHOXYPHENYL)PROPAN-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.